2-(3,5-Dimethylpyrazol-1-yl)-3-prop-2-enoxyquinazolin-4-one
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Overview
Description
2-(3,5-Dimethylpyrazol-1-yl)-3-prop-2-enoxyquinazolin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a pyrazole moiety, which contributes to its chemical reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpyrazol-1-yl)-3-prop-2-enoxyquinazolin-4-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of acetylacetone with hydrazine hydrate under reflux conditions.
Quinazolinone Core Formation: The quinazolinone core is usually synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Coupling Reaction: The final step involves the coupling of the pyrazole ring with the quinazolinone core through an appropriate linker, such as a prop-2-enoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpyrazol-1-yl)-3-prop-2-enoxyquinazolin-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3,5-Dimethylpyrazol-1-yl)-3-prop-2-enoxyquinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-3-prop-2-enoxyquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylpyrazol-1-yl)benzimidazole: Known for its magnetic and cytotoxic properties.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: Used in coordination chemistry and catalysis.
Uniqueness
2-(3,5-Dimethylpyrazol-1-yl)-3-prop-2-enoxyquinazolin-4-one stands out due to its unique combination of a quinazolinone core and a pyrazole ring, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
879457-82-6 |
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Molecular Formula |
C16H16N4O2 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-prop-2-enoxyquinazolin-4-one |
InChI |
InChI=1S/C16H16N4O2/c1-4-9-22-20-15(21)13-7-5-6-8-14(13)17-16(20)19-12(3)10-11(2)18-19/h4-8,10H,1,9H2,2-3H3 |
InChI Key |
SQFITZJUSKTPIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3C(=O)N2OCC=C)C |
solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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